molecular formula C22H40NO+ B077167 Domiphen CAS No. 13900-14-6

Domiphen

Cat. No.: B077167
CAS No.: 13900-14-6
M. Wt: 334.6 g/mol
InChI Key: YXUPZGKORWTXID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Domiphen bromide is synthesized through a quaternization reaction. The process involves the reaction of dimethyldodecylamine with 2-phenoxyethyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound bromide involves large-scale quaternization reactions. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Domiphen bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Domiphen bromide exerts its effects by disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death of the microorganism . The compound targets the bacterial cell membrane, creating channels through which cations migrate, resulting in bactericidal action .

Comparison with Similar Compounds

Domiphen bromide is unique among quaternary ammonium compounds due to its specific structure and antimicrobial properties. Similar compounds include:

This compound bromide stands out due to its effectiveness against a broad spectrum of microorganisms and its specific applications in dental and topical antiseptics .

Properties

Key on ui mechanism of action

Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants.

CAS No.

13900-14-6

Molecular Formula

C22H40NO+

Molecular Weight

334.6 g/mol

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium

InChI

InChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1

InChI Key

YXUPZGKORWTXID-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1

Key on ui other cas no.

13900-14-6

Synonyms

domiphen
domiphen bromide
domiphen chloride
domiphen hydroxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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